

An In-depth Technical Guide to Iodine Monochloride (CAS 7790-99-0)

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Compound of Interest

Compound Name: Iodine monochloride

Cat. No.: B123800

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine monochloride (ICl), identified by CAS number 7790-99-0, is a versatile and highly reactive interhalogen compound. Due to the significant difference in electronegativity between iodine and chlorine, ICl is a polar molecule that serves as a potent source of electrophilic iodine (I^+).^[1] This property makes it an invaluable reagent in various chemical transformations, particularly in organic synthesis and the development of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **iodine monochloride**, with a focus on detailed experimental protocols and reaction mechanisms relevant to researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

Iodine monochloride is a reddish-brown compound that can exist as a solid or liquid near room temperature.^{[1][2]} It is characterized by a pungent odor and is corrosive to metals and biological tissues.^[3] Notably, ICl exists in two crystalline polymorphs: the stable α -form, which consists of black, needle-like crystals, and the unstable β -form, which appears as black, flaky crystals.^[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **iodine monochloride** is presented in Table 1.

Property	Value	References
CAS Number	7790-99-0	[1] [2] [3] [4] [5] [6]
Molecular Formula	ICl	[1] [2]
Molecular Weight	162.36 g/mol	[2] [6]
Appearance	Reddish-brown liquid or black crystals	[1] [3]
Melting Point	α -form: 27.2 °C; β -form: 13.9 °C	[1] [3]
Boiling Point	97.4 °C (decomposes)	[3] [4]
Density	3.1 g/cm ³ at 29 °C	[4]
Solubility	Soluble in ethanol, ether, carbon disulfide, acetic acid. Decomposes in water.	[1] [3]
Stability	Stable, but sensitive to air, light, and moisture.	[3]
InChI Key	QZRGKCOWNLSUDK-UHFFFAOYSA-N	[4]

Spectroscopic Data

While detailed spectroscopic data is extensive, a summary of key characteristics is provided in Table 2.

Spectroscopic Technique	Key Features	References
UV-Vis	Diffuse emission bands between 18700 and 21700 cm^{-1}	[7]
Vibrational Spectroscopy	Vibrational constants have been determined from chemiluminescence spectra.	[7]

Synthesis and Purification

The synthesis of **iodine monochloride** is typically achieved by the direct reaction of elemental iodine and chlorine.

Experimental Protocol: Synthesis of Iodine Monochloride

This protocol describes a common laboratory-scale synthesis of **iodine monochloride**.

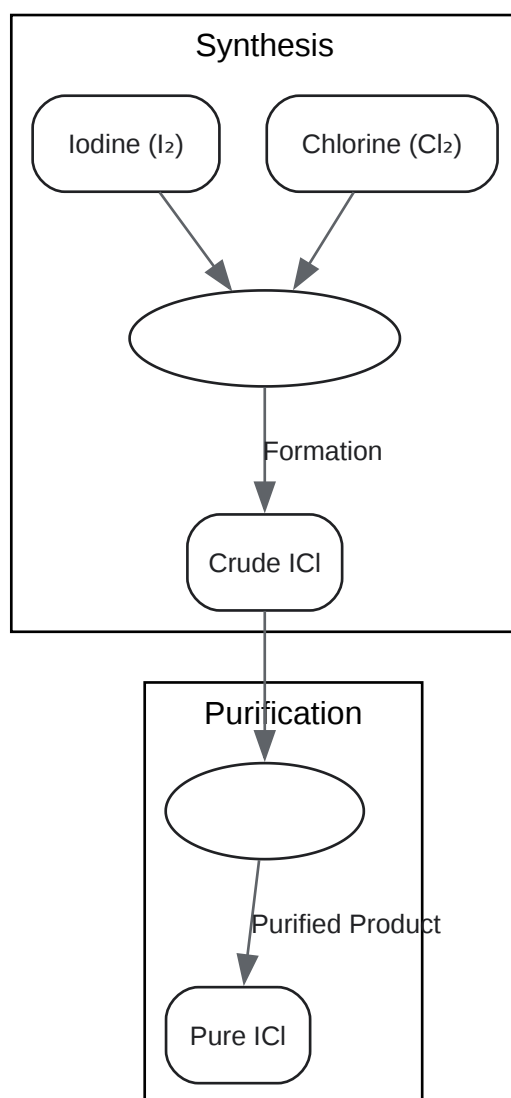
Materials:

- Iodine (I_2) crystals
- Chlorine (Cl_2) gas
- Concentrated sulfuric acid (for drying)
- Round-bottom flask (three-necked)
- Gas inlet tube
- Reflux condenser
- Calcium chloride drying tube
- Distillation apparatus

Procedure:

- Place a known quantity of iodine crystals into the three-necked round-bottom flask.
- Pass a stream of dry chlorine gas, previously bubbled through concentrated sulfuric acid to remove moisture, over the iodine crystals.
- The reaction is exothermic and will produce a brown vapor of **iodine monochloride**, which will then condense into a dark brown liquid.
- Continue the flow of chlorine gas until all the iodine has reacted. An excess of chlorine should be avoided as it can lead to the formation of iodine trichloride.
- The crude **iodine monochloride** can be purified by distillation.

Logical Workflow for Synthesis and Purification



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Synthesis and Purification of **Iodine Monochloride**.

Key Applications and Experimental Protocols

Iodine monochloride is a cornerstone reagent in several areas of chemical synthesis and analysis.

Electrophilic Aromatic Iodination

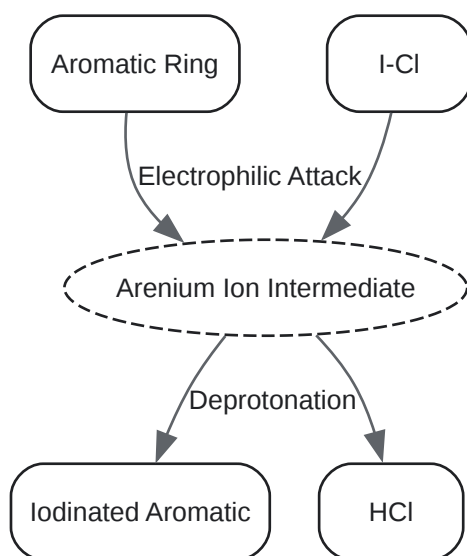
Iodine monochloride is a highly effective reagent for the iodination of aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Materials:

- Aromatic substrate
- **Iodine monochloride**
- Glacial acetic acid (or other suitable solvent)
- Sodium bisulfite solution (for workup)

Procedure:

- Dissolve the aromatic substrate in glacial acetic acid in a reaction flask equipped with a stirrer and a dropping funnel.
- Slowly add a solution of **iodine monochloride** in glacial acetic acid to the stirring solution of the substrate. The reaction is often exothermic.
- After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or other appropriate analytical techniques).
- Upon completion, cool the reaction mixture and pour it into water.
- If excess iodine is present, decolorize the solution by adding a small amount of sodium bisulfite solution.
- Collect the precipitated product by filtration, wash with water, and dry. The product can be further purified by recrystallization.



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Mechanism of Electrophilic Aromatic Iodination.

Addition Reactions to Alkenes

Iodine monochloride readily adds across the double bond of alkenes to form vicinal chloro-iodo alkanes.[8] The reaction typically follows Markovnikov's rule, with the iodine atom adding to the less substituted carbon and the chlorine atom to the more substituted carbon.

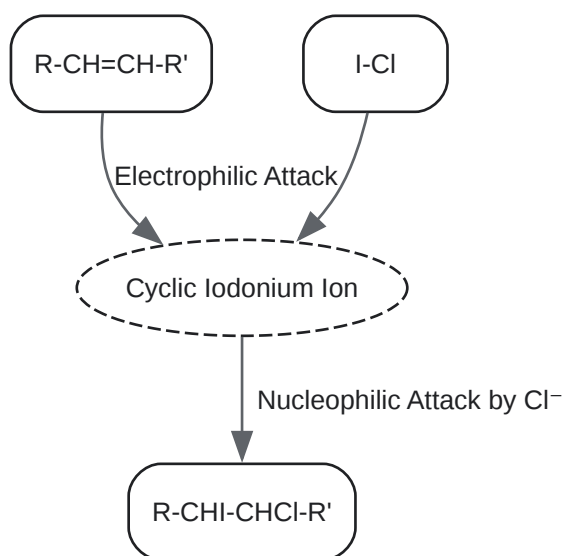
Materials:

- Alkene
- **Iodine monochloride**
- Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
- Sodium thiosulfate solution (for workup)

Procedure:

- Dissolve the alkene in an anhydrous solvent in a reaction flask under an inert atmosphere.
- Cool the solution in an ice bath.

- Slowly add a solution of **iodine monochloride** in the same solvent to the cooled alkene solution.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by the disappearance of the ICl color or by TLC).
- Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted **iodine monochloride**.
- Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.



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Mechanism of ICl Addition to an Alkene.

Determination of Iodine Value (Wijs Method)

The Wijs solution, which is a solution of **iodine monochloride** in glacial acetic acid, is used to determine the degree of unsaturation in fats and oils.[8]

Materials:

- Wijs solution (**iodine monochloride** in glacial acetic acid)
- Fat or oil sample
- Carbon tetrachloride or chloroform
- Potassium iodide (KI) solution (15%)
- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (0.1 N)
- Starch indicator solution

Procedure:

- Accurately weigh a specific amount of the fat or oil sample into a glass-stoppered flask.
- Dissolve the sample in carbon tetrachloride or chloroform.
- Add a precise volume of Wijs solution, stopper the flask, and allow it to stand in the dark for 30-60 minutes.
- Prepare a blank by performing the same procedure without the fat or oil sample.
- After the reaction time, add potassium iodide solution to both the sample and blank flasks. This reacts with the excess ICl to liberate iodine.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.
- Add a few drops of starch indicator solution and continue the titration until the blue color disappears.
- The iodine value is calculated based on the difference in the volume of sodium thiosulfate solution required for the blank and the sample titrations.

Protein Radiolabeling

Iodine monochloride is a mild and effective reagent for the radioiodination of proteins, often used for labeling with isotopes like ^{125}I and ^{131}I .^[3]

Materials:

- Protein solution in a suitable buffer (e.g., borate buffer, pH 8.0)
- Radioactive sodium iodide (e.g., Na¹²⁵I)
- **Iodine monochloride** solution
- Quenching solution (e.g., sodium metabisulfite)
- Purification column (e.g., gel filtration)

Procedure:

- To the protein solution in a reaction vial, add the radioactive sodium iodide solution.
- Add the **iodine monochloride** solution to initiate the radioiodination reaction. The amount of ICl should be carefully optimized.
- Allow the reaction to proceed for a specific time at a controlled temperature (often on ice).
- Quench the reaction by adding a quenching solution to reduce any unreacted iodine.
- Separate the radiolabeled protein from unreacted iodide and other small molecules using a suitable purification method, such as gel filtration chromatography.

Role in Peptide Synthesis

While elemental iodine is more commonly cited for disulfide bond formation in peptide synthesis, iodine-based reagents can also be used for the cleavage of certain protecting groups. For instance, iodine can be employed for the removal of the S-trityl group from cysteine residues.

Materials:

- S-trityl protected peptide
- Dichloromethane (DCM)

- 0.1 M solution of iodine in DCM
- Citrate buffer containing ascorbic acid

Procedure:

- Dissolve the S-trityl protected peptide in dichloromethane.
- Add the 0.1 M iodine solution in DCM and stir for a few minutes at room temperature.
- Quench the reaction by adding the citrate buffer containing ascorbic acid.
- The deprotected peptide can then be isolated and purified, often by chromatography.

Safety and Handling

Iodine monochloride is a corrosive and toxic substance that requires careful handling.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Storage: Store in a cool, dry, and dark place in a tightly sealed, corrosion-resistant container. It is sensitive to moisture and light.
- Incompatibilities: Avoid contact with organic materials, strong bases, and metals, as it can react violently.
- Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills as it reacts with ICl.
- First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

A summary of the hazard information is provided in Table 3.

Hazard Statement	GHS Pictogram	Precautionary Statements
H314: Causes severe skin burns and eye damage.	Corrosion	P260: Do not breathe dust/fume/gas/mist/vapors/spray.
H335: May cause respiratory irritation.	Exclamation Mark	P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.		
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.		
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		

Conclusion

Iodine monochloride is a powerful and versatile reagent with significant applications in organic synthesis, analytical chemistry, and the life sciences. Its ability to act as a source of electrophilic iodine makes it indispensable for a range of chemical transformations. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in a research and development setting. The detailed methodologies and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage the full potential of this important chemical compound.

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Phone: (601) 213-4426

Email: info@benchchem.com